Mertansine - 139504-50-0

Mertansine

Catalog Number: EVT-274923
CAS Number: 139504-50-0
Molecular Formula: C35H48ClN3O10S
Molecular Weight: 738.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mertansine is an organic heterotetracyclic compound and 19-membered macrocyclic lactam that is maytansine in which one of the hydrogens of the terminal N-acetyl group is replaced by a sulfanylmethyl group. It has a role as an antineoplastic agent and a tubulin modulator. It is an alpha-amino acid ester, a carbamate ester, an epoxide, an organic heterotetracyclic compound, an organochlorine compound, a thiol and a maytansinoid. It is functionally related to a maytansine.
An ansa macrolide isolated from the MAYTENUS genus of East African shrubs.
Synthesis Analysis

The synthesis of mertansine and its derivatives often involves complex multistep procedures. [] A common approach utilizes naturally occurring maytansine as a starting material. [] Specific details regarding synthetic routes and optimization strategies can be found in scientific literature dedicated to maytansinoid chemistry.

Molecular Structure Analysis

Mertansine possesses a complex molecular structure characteristic of maytansinoids. [, , ] This includes a macrocyclic lactone ring system decorated with various functional groups, including an ester, an epoxide, and a carbamate moiety. [] Importantly, mertansine contains a reactive thiol group, which is crucial for its conjugation to targeting ligands, such as antibodies. [, , ]

Chemical Reactions Analysis

The most extensively studied chemical reaction involving mertansine is its conjugation to antibodies and other targeting ligands. [, , , , , , , ] This reaction typically exploits the reactivity of the thiol group on mertansine. Different linker chemistries can be employed to attach mertansine to the targeting moiety, often involving a disulfide bond for intracellular release. [, , , , , ]

Mechanism of Action

Mertansine exerts its cytotoxic effect by binding to tubulin, a protein crucial for forming microtubules. [, , , , ] Microtubules play a vital role in cell division, forming the mitotic spindle that separates chromosomes. [, , , ] By binding to tubulin at or near the vinblastine-binding site, mertansine disrupts microtubule dynamics, leading to mitotic arrest and subsequently, cell death via apoptosis. [, , , , ]

Applications

The primary application of mertansine in scientific research is its use as a cytotoxic payload in antibody-drug conjugates (ADCs). [, , , , , , , , , , , , , , , ] This strategy involves conjugating mertansine to antibodies that specifically recognize and bind to antigens overexpressed on the surface of cancer cells. [, , , , , , , , , , , , , , , ] This approach aims to deliver mertansine selectively to tumor cells, enhancing its efficacy and reducing off-target toxicity. [, , , , , , , ] Several ADCs incorporating mertansine have shown promising results in preclinical studies and clinical trials for various cancers. [, , , , , , , , , , , , , , , ] Examples include:

  • Trastuzumab emtansine (Kadcyla®): This ADC targets HER2, a receptor overexpressed in certain breast cancers. [, , ]
  • Lorvotuzumab mertansine (IMGN901): This ADC targets CD56, an antigen found on small cell lung cancer, multiple myeloma, and other cancers. [, , , , , , , , , , ]
  • Cantuzumab mertansine: This ADC targets CanAg, an antigen found in colorectal, pancreatic, gastric, and esophageal cancers. [, ]

Mertansine has also been explored in other drug delivery systems, such as peptide-drug conjugates (PDCs) [], liposomes [], and nanogels [], for improved tumor targeting and therapeutic efficacy.

Safety and Hazards

Mertansine is a highly potent cytotoxic agent. [, , , ] Although its incorporation into ADCs and other targeted delivery systems aims to minimize systemic exposure, potential side effects can still occur. [, , ] Toxicity profiles are dependent on the specific ADC or drug delivery system used, the targeted antigen, the dose, and the individual patient's characteristics. [, , ]

Future Directions
  • Developing novel ADCs and other targeted drug delivery systems: This includes exploring new targeting ligands and optimizing linker technologies for improved efficacy, safety, and broader applicability to various cancers. [, ]
  • Overcoming drug resistance: Mechanisms of resistance to mertansine-based ADCs are being investigated, and strategies to circumvent resistance are being explored. [] These strategies may involve combining ADCs with other therapies or developing ADCs with alternative mechanisms of action. []
  • Personalizing mertansine-based therapies: Research is ongoing to identify biomarkers that can predict which patients are most likely to benefit from mertansine-based therapies and to guide treatment decisions. []

Conclusion:

Mertansine is a highly potent cytotoxic agent that has shown significant promise in the development of targeted cancer therapies. [, , ] Ongoing research efforts are focused on expanding its clinical utility and improving its safety profile through continued optimization of drug delivery systems, targeting strategies, and a deeper understanding of resistance mechanisms. [, ]

Lorvotuzumab mertansine (IMGN901)

Compound Description: Lorvotuzumab mertansine is an antibody-drug conjugate (ADC) composed of the anti-CD56 antibody, lorvotuzumab, linked to the cytotoxic maytansinoid DM1 via a cleavable disulfide linker. [] It is designed to target and kill CD56-expressing cancer cells by delivering DM1. [, ] Lorvotuzumab mertansine has shown promising antitumor activity in preclinical studies and clinical trials for various cancers, including multiple myeloma, small cell lung cancer, and Merkel cell carcinoma. [, , , , , , , , , ]

Relevance: Lorvotuzumab mertansine is directly relevant to mertansine as it utilizes mertansine (as DM1) as its cytotoxic payload. [, ] The antibody component, lorvotuzumab, provides target specificity to CD56-expressing cancer cells, enhancing the delivery and therapeutic index of mertansine. [, , ]

Relevance: Bivatuzumab mertansine is directly related to mertansine, employing it as the cytotoxic component of the ADC. [, , ] Similar to lorvotuzumab mertansine, the antibody component (bivatuzumab) aimed to deliver mertansine specifically to tumor cells expressing CD44v6. [, ]

Cantuzumab mertansine

Compound Description: Cantuzumab mertansine is an antibody-drug conjugate comprising the humanized monoclonal antibody huC242, which targets the CanAg antigen, conjugated to the maytansinoid DM1 via a disulfide linker. [, , , , ] It was investigated in clinical trials for CanAg-expressing tumors, such as colorectal, pancreatic, gastric, and esophageal cancers. [, , , , ]

Relevance: Cantuzumab mertansine directly employs mertansine (as DM1) as its cytotoxic payload, similar to lorvotuzumab mertansine and bivatuzumab mertansine. [, , , , ] The antibody component, huC242, targets the CanAg antigen to deliver mertansine specifically to tumor cells expressing this antigen. [, , , , ]

Trastuzumab emtansine (T-DM1)

Compound Description: Trastuzumab emtansine is an antibody-drug conjugate composed of the anti-HER2 antibody trastuzumab linked to the maytansinoid derivative mertansine (as DM1). [, , ] It is an FDA-approved treatment for HER2-positive breast cancer. [, ]

Relevance: Trastuzumab emtansine utilizes mertansine (as DM1) as its cytotoxic payload, targeting it to HER2-positive cancer cells. [, , ] This ADC showcases the successful clinical application of mertansine as a targeted cancer therapy. [, ]

S-methyl-DM1

Compound Description: S-methyl-DM1 is an unconjugated maytansinoid and a close analog of DM1, the cytotoxic component of several ADCs. []

Relevance: While not an ADC itself, S-methyl-DM1 is relevant to mertansine as it represents the unconjugated form of the maytansinoid payload. [] Studying the activity of S-methyl-DM1 in comparison to mertansine-containing ADCs can help delineate the contribution of the antibody targeting and linker components to the overall efficacy and safety profile. []

L-DM1-SMe

Compound Description: L-DM1-SMe is the cytotoxic component of lorvotuzumab mertansine. []

Relevance: Similar to S-methyl-DM1, L-DM1-SMe represents the unconjugated form of the cytotoxic payload in lorvotuzumab mertansine. []

HuC242-DM4

Compound Description: HuC242-DM4 is an antibody-drug conjugate structurally similar to cantuzumab mertansine, containing the same antibody component (huC242) but linked to a different maytansinoid, DM4, via a disulfide linker. []

Relevance: HuC242-DM4 highlights the exploration of different maytansinoid payloads, in this case, DM4, while maintaining the same antibody targeting (huC242) as cantuzumab mertansine, which utilizes DM1 (mertansine). [] This comparison aids in understanding the structure-activity relationship of maytansinoids in the context of antibody-drug conjugates. []

Properties

CAS Number

139504-50-0

Product Name

Mertansine

IUPAC Name

[(1S,2R,3S,5R,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate

Molecular Formula

C35H48ClN3O10S

Molecular Weight

738.3 g/mol

InChI

InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34-,35+/m1/s1

InChI Key

ANZJBCHSOXCCRQ-HXMKWQNGSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O

Solubility

Soluble in DMSO, not in water

Synonyms

DM1, Maytansinoid
DM4, Maytansinoid
DMMO Maytansine
DMMO-maytansine
emtansine
Maitansine
Maytansine
Maytansinoid DM1
Maytansinoid DM4
Mertansine
N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine
Ravtansine
Soravtansine

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.